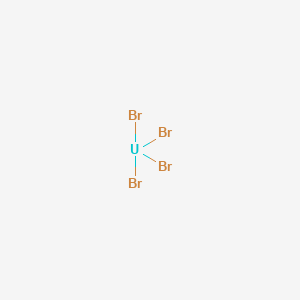
Anisacril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisacril, known chemically as 2-(2-Methoxyphenyl)-3,3-diphenylacrylic acid, is an organic compound with the molecular formula C22H18O3 It is characterized by its unique structure, which includes a methoxy group attached to a phenyl ring, and two additional phenyl groups attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisacril can be synthesized through a series of organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with benzylideneacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anisacril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce phenyl alcohols .
Scientific Research Applications
Anisacril has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Anisacril involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
- 2-Methoxybenzoic acid
- 3,3-Diphenylacrylic acid
- Benzylideneacetophenone
Comparison: Anisacril is unique due to its combination of a methoxyphenyl group and two phenyl groups attached to an acrylic acid moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making this compound a valuable compound for various applications .
Properties
CAS No. |
5129-14-6 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3,3-diphenylprop-2-enoic acid |
InChI |
InChI=1S/C22H18O3/c1-25-19-15-9-8-14-18(19)21(22(23)24)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24) |
InChI Key |
RHDBQQXIWBILRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
| 5129-14-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)
